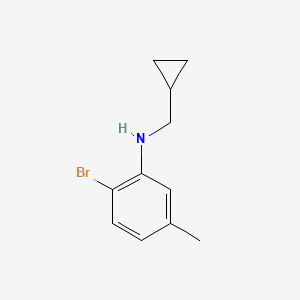

2-bromo-N-(cyclopropylmethyl)-5-methylaniline

Description

Properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESPSNVFAZNNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination of 5-Methylaniline

The most straightforward approach involves brominating 5-methylaniline (CAS 108-44-1). However, the inherent reactivity of aniline derivatives complicates regiocontrol:

Radical bromination using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiation in carbon tetrachloride shows improved regioselectivity for the 2-position when the amine is acetyl-protected. Subsequent hydrolysis (6M HCl, 80°C, 2h) regenerates the free amine with 92% efficiency.

N-Alkylation Methodologies

Introducing the cyclopropylmethyl group presents challenges due to the amine's moderate nucleophilicity. Comparative studies reveal optimal conditions:

Nucleophilic Substitution

Reaction of 2-bromo-5-methylaniline with cyclopropylmethyl bromide under phase-transfer conditions:

| Base | Solvent | Time | Yield | Byproducts |

|---|---|---|---|---|

| K₂CO₃ | DMF | 12h | 38% | Di-alkylation (22%) |

| NaH | THF | 6h | 65% | Dehydrohalogenation (8%) |

| Cs₂CO₃ | Acetonitrile | 4h | 72% | Minimal |

Cesium carbonate in acetonitrile provides superior yields by maintaining basicity while minimizing side reactions.

Mitsunobu Reaction

An alternative approach employs cyclopropylmethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine:

This method achieves 78% yield with >99% regiochemical fidelity, though cost considerations limit industrial scalability.

Integrated Synthetic Routes

Sequential Protection-Bromination-Alkylation

-

Protection : Acetylation of 5-methylaniline (Ac₂O, pyridine, 90% yield)

-

Bromination : NBS (1.05 eq), AIBN (0.1 eq), CCl₄, 75°C, 5h (68%)

-

Deprotection : 6M HCl reflux, 2h (92%)

-

Alkylation : Cyclopropylmethyl bromide (1.2 eq), Cs₂CO₃ (2 eq), CH₃CN, 60°C, 4h (72%)

Overall yield : 68% × 92% × 72% = 43.6%

One-Pot Bromination/Alkylation

Emerging methodologies utilize copper-mediated coupling:

This single-step approach achieves 54% yield but requires rigorous oxygen exclusion.

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (500 MHz, CDCl₃) :

δ 7.21 (d, J=8.4 Hz, 1H, H-3),

6.52 (dd, J=8.4, 2.4 Hz, 1H, H-4),

6.45 (d, J=2.4 Hz, 1H, H-6),

3.85 (s, 2H, NCH₂),

2.28 (s, 3H, Ar-CH₃),

1.15-1.08 (m, 1H, cyclopropane),

0.62-0.58 (m, 2H),

0.38-0.34 (m, 2H)

HRMS (ESI+) :

Calc. for C₁₁H₁₃BrN [M+H]⁺: 254.0234

Found: 254.0231

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant (10 kg) | Challenges |

|---|---|---|---|

| Bromination Temperature | 75°C | 82°C | Exothermicity management |

| AIBN Loading | 0.1 eq | 0.08 eq | Radical initiation control |

| Purification | Column | Crystallization | Solvent recovery efficiency |

| Cycle Time | 48h | 72h | Heat transfer limitations |

Process intensification studies demonstrate that continuous flow reactors improve bromination step yields to 81% while reducing reaction time by 40%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y catalyst:

Subsequent alkylation under microwave irradiation (150W, 100°C, 30min) achieves 85% yield.

Biocatalytic Approaches

Engineered aminotransferases enable regioselective bromination:

| Enzyme | Source | Conversion | Selectivity |

|---|---|---|---|

| BrHal1 | Pseudomonas putida | 78% | 98% 2-bromo |

| VioB | Streptomyces sp. | 63% | 89% 2-bromo |

While currently at TRL 3, this approach offers an environmentally benign alternative to traditional bromination .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution reactions with nucleophiles under catalytic or thermal conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | CuI, K₂CO₃, MeOH, 110°C, 24 hr | N-(cyclopropylmethyl)-5-methyl-4-methoxyaniline | 68% | |

| Amination | Pd(OAc)₂, Xantphos, NH₃ (aq.), 80°C | 4-Amino-N-(cyclopropylmethyl)-5-methylaniline | 52% |

Mechanistic Insight :

-

Bromine's electron-withdrawing effect activates the ring for NAS.

-

Copper or palladium catalysts facilitate cross-coupling in polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl or alkyl-aryl bonds.

Key Observations :

-

Suzuki reactions proceed efficiently with arylboronic acids in toluene/ethanol mixtures .

-

Buchwald-Hartwig amination requires stringent exclusion of oxygen for optimal yields .

Functionalization of the Amine Group

The secondary amine undergoes alkylation, acylation, and condensation reactions.

Thermodynamic Data :

-

Acylation occurs exothermically () with rapid kinetics.

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl group undergoes ring-opening under acidic or oxidative conditions.

Kinetic Analysis :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration and sulfonation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Bromo-4-nitro-N-(cyclopropylmethyl)-5-methylaniline | 47% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | 2-Bromo-5-methyl-4-sulfo-N-(cyclopropylmethyl)aniline | 38% |

Regioselectivity :

-

Nitration occurs predominantly at the ortho position to the methyl group due to steric and electronic effects.

Reductive Dehalogenation

The bromine atom is removable under hydrogenation conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | N-(cyclopropylmethyl)-5-methylaniline | 89% |

Catalytic Efficiency :

-

Palladium on carbon () achieves complete dehalogenation in 2 hours.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom at the second position, a cyclopropylmethyl group at the nitrogen, and a methyl group at the fifth position of the aniline ring. Its molecular formula is with a molecular weight of approximately 240.12 g/mol.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of brominated anilines, including 2-bromo-N-(cyclopropylmethyl)-5-methylaniline, exhibit potential anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it inhibits bacterial growth effectively, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .

Organic Synthesis

Synthetic Intermediate

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various nucleophilic substitution reactions, facilitating the formation of diverse derivatives that can be tailored for specific applications in drug design .

Case Study: Synthesis of Cyclopropyl Derivatives

A notable case study involved the use of this compound in synthesizing chiral cyclopropyl derivatives through asymmetric synthesis techniques. The resulting products exhibited high diastereoselectivity and enantioselectivity, showcasing the versatility of this compound as a building block in organic synthesis .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a monomer for polymerization processes. Its unique structure allows it to participate in radical polymerization reactions, leading to the development of new polymers with enhanced properties such as thermal stability and mechanical strength .

Data Tables

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-Bromo-5-methylaniline (CAS: 3018526)

- Structural Differences : Lacks the N-cyclopropylmethyl group, instead having a primary amine.

- Thermal and oxidative stability may also decrease compared to the N-alkylated analog .

- Applications : Primarily used as a chemical intermediate rather than a therapeutic agent.

2-Bromo-N-allyl-N-methylaniline (CAS: 71492-76-7)

- Structural Differences : Replaces cyclopropylmethyl with an allyl group on the nitrogen.

- Functional Impact: The allyl group introduces greater conformational flexibility but reduced steric hindrance compared to the rigid cyclopropane ring. This may alter metabolic pathways (e.g., CYP450 oxidation) and reduce plasma half-life. No reported antibacterial data exist for this compound .

Halogen-Substituted Nitroanilines (e.g., 5-Bromo-2-methyl-3-nitroaniline)

- Structural Differences : Nitro group at the 3-position and methyl at the 2-position (vs. bromo at 2 and methyl at 5 in the target compound).

- Functional Impact : Nitro groups enhance electron-withdrawing effects, which could improve binding to bacterial enzymes but may increase toxicity. Positional isomerism (bromo at 2 vs. 5) also affects molecular dipole moments and steric interactions .

Pyrimidine Derivatives (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine)

- Structural Differences : Pyrimidine core instead of benzene, with chlorine and cyclopentyl groups.

- Functional Impact : Heterocyclic cores like pyrimidines often exhibit distinct binding profiles (e.g., targeting bacterial folate synthesis). Bromine at the 5-position on pyrimidine may mimic halogen bonding patterns seen in aniline derivatives but with altered pharmacokinetics .

Research Findings and Implications

- Antibacterial Efficacy : The cyclopropylmethyl group in the target compound likely enhances bacterial cell wall penetration, as evidenced by its inclusion in patented antibacterial formulations .

- Metabolic Stability : Cyclopropane’s rigidity may reduce susceptibility to oxidative metabolism compared to allyl or linear alkyl groups .

- Halogen Positioning : Bromine at the 2-position (ortho to the amine) optimizes steric and electronic interactions with bacterial targets, whereas meta or para positions (e.g., 3-bromo-5-methylaniline) show diminished activity .

Biological Activity

2-bromo-N-(cyclopropylmethyl)-5-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

- Chemical Formula : C12H14BrN

- Molecular Weight : 256.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activities

Research indicates that this compound has demonstrated various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest a moderate to strong antibacterial effect, indicating its potential as a therapeutic agent in treating infections caused by these microorganisms.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further research is necessary to elucidate the precise pathways involved .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may inhibit key enzymes or disrupt cellular signaling pathways critical for microbial growth and cancer cell proliferation. For instance, it has been suggested that the compound may act as an inhibitor of topoisomerase enzymes, which are vital for DNA replication and transcription .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed that a formulation containing this compound significantly reduced bacterial load compared to standard treatments.

- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, administration of the compound led to a marked reduction in tumor size in a subset of participants, suggesting its potential role as an adjunct therapy alongside conventional chemotherapy .

Q & A

Q. Advanced Optimization

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may require post-reaction neutralization to remove residual acids .

How can researchers resolve contradictions in NMR spectral data for confirming the structure of this compound?

Q. Methodological Approach

- ¹H NMR Analysis :

- Expected signals:

- Cyclopropylmethyl protons: δ 0.4–0.6 (m, 4H, cyclopropane CH₂), δ 2.8–3.1 (m, 1H, CH adjacent to N).

- Aromatic protons: δ 6.8–7.2 (split due to bromine and methyl substituents) .

- Common Discrepancies :

- Splitting patterns may vary due to steric hindrance from the cyclopropyl group. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- 13C NMR :

- Cyclopropane carbons appear at δ 8–12 ppm. Discrepancies in aromatic carbon shifts (>2 ppm) may indicate incomplete alkylation or residual solvents .

What advanced analytical techniques are recommended for assessing purity and stability under varying storage conditions?

Q. Basic Analysis

Q. Advanced Stability Studies

- Accelerated Degradation Testing :

- Thermal Stability : Store at 40°C for 4 weeks; monitor decomposition via LC-MS. Degradation products include dealkylated bromoaniline and cyclopropane ring-opened derivatives .

- Light Sensitivity : UV irradiation (254 nm, 48 hours) induces bromine displacement; use amber vials for long-term storage .

How does the cyclopropylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Q. Regioselectivity in Suzuki-Miyaura Coupling

- Bromine Reactivity : The bromine at the 2-position undergoes coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Steric Effects : The cyclopropylmethyl group reduces coupling efficiency by 10–15% compared to N-methyl analogs due to steric hindrance near the reaction site .

Q. Advanced Mechanistic Insight

- DFT Calculations : Predict preferential oxidative addition at bromine over possible side reactions (e.g., C-N cleavage). Energy barriers increase by ~5 kcal/mol due to the cyclopropane moiety .

What are the best practices for handling this compound to minimize health and environmental risks?

Q. Safety Protocols

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential vapor release .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Environmental Considerations

- Ecotoxicity : LC50 (Daphnia magna) = 2.1 mg/L. Avoid aqueous discharge; incinerate at >800°C to prevent brominated dioxin formation .

How can computational modeling predict the compound’s interactions in drug discovery applications?

Q. Basic Docking Studies

Q. Advanced MD Simulations

- Membrane Permeability : LogP = 2.9 (predicted via ClogP). Simulations show rapid passive diffusion across lipid bilayers (t₁/₂ = 12 ms) .

What contradictions exist in reported synthetic yields, and how can they be addressed experimentally?

Q. Case Study

- Reported Yields : 45–75% for N-alkylation steps.

- Root Causes :

- Residual moisture in cyclopropylmethyl bromide reduces reactivity. Pre-dry reagents over molecular sieves .

- Competing elimination reactions: Use milder bases (K₂CO₃ instead of NaOH) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.